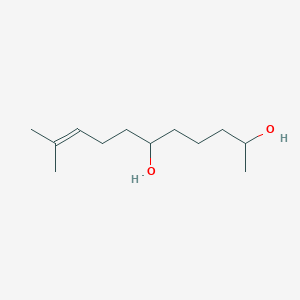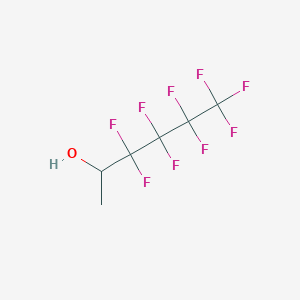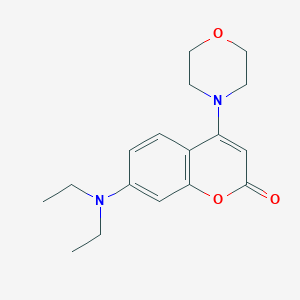
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chloro and phenyl group attached to the quinoxaline moiety, and a cyclohexa-2,5-dien-1-one structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Chlorination and Phenylation:
Cyclohexa-2,5-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,5-dien-1-one moiety through a series of cyclization and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dien-1-one moiety.
Reduction: Reduction reactions can target the quinoxaline ring or the cyclohexa-2,5-dien-1-one structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or DNA. If it has anticancer properties, it could interfere with cell division or induce apoptosis.
類似化合物との比較
Similar Compounds
6-Chloroquinoxaline: Lacks the phenyl and cyclohexa-2,5-dien-1-one groups.
3-Phenylquinoxaline: Lacks the chloro and cyclohexa-2,5-dien-1-one groups.
Cyclohexa-2,5-dien-1-one derivatives: Lacks the quinoxaline core.
Uniqueness
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one is unique due to the combination of the quinoxaline core with chloro, phenyl, and cyclohexa-2,5-dien-1-one groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
125025-66-3 |
|---|---|
分子式 |
C20H13ClN2O |
分子量 |
332.8 g/mol |
IUPAC名 |
4-(6-chloro-3-phenylquinoxalin-2-yl)phenol |
InChI |
InChI=1S/C20H13ClN2O/c21-15-8-11-17-18(12-15)23-19(13-4-2-1-3-5-13)20(22-17)14-6-9-16(24)10-7-14/h1-12,24H |
InChIキー |
ZRXZVTRWWCHGFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





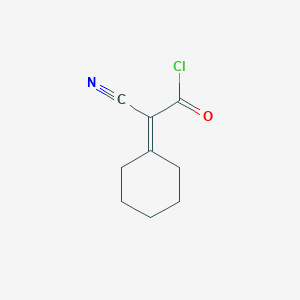
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
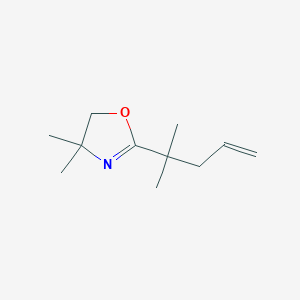

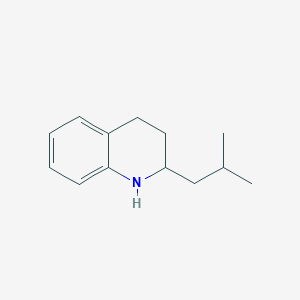
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)

![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
